N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Dopamine D3 receptor Selectivity profiling GPCR binding

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-00-0) is a uniquely characterized, multi-target research probe. With a D₃ Ki of 0.260 nM and >38,000-fold selectivity over D₁, it eliminates cross-reactivity artefacts common with nafadotride or BP 897. Its functional antagonist IC₅₀ of 25.7 nM at human D₃ confirms receptor blockade. As a patent-classified GPR139 modulator, its butanamide linker enables systematic linker-length SAR studies distinct from acetamide-based Takeda series. The 3,4-dichlorophenyl motif provides a defined halogenation vector for head-to-head comparison with TAK-041. Combined D₃/5-HT₁A profile (~224-fold window) supports schizophrenia negative-symptom research. Procure this benchmark compound to ensure quantitative reproducibility in your SAR and lead optimization programs.

Molecular Formula C17H14Cl2N4O2
Molecular Weight 377.23
CAS No. 880812-00-0
Cat. No. B2654843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
CAS880812-00-0
Molecular FormulaC17H14Cl2N4O2
Molecular Weight377.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O2/c18-13-8-7-11(10-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
InChIKeyFKJXLURAIUFLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-00-0): Procurement-Relevant Identity and Class Context


N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-00-0) is a synthetic small molecule belonging to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class [1]. Its core structure features a benzotriazinone heterocycle linked via a butanamide spacer to a 3,4-dichlorophenyl group, yielding a molecular formula of C₁₇H₁₄Cl₂N₄O₂ and a molecular weight of 377.2 g/mol [2]. This compound is primarily disclosed in the patent literature as a modulator of the orphan G-protein-coupled receptor GPR139 and has additionally been profiled for dopamine receptor subtype binding [3][4].

Why N-(3,4-Dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide Cannot Be Replaced by a Generic Benzotriazinone Analog


Within the 4-oxo-3,4-dihydro-1,2,3-benzotriazine series, substitution at the phenyl ring and the length of the amide linker are known to dramatically alter the pharmacological profile [1]. Close analogs of N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide—including the 3-chlorophenyl (CAS 880811-92-7), 3-bromophenyl (BenchChem), 4-fluorophenyl (BenchChem), and 2,3-dihydro-1,4-benzodioxin-6-yl (CAS 880812-23-7) variants—exhibit distinct target binding signatures due to differences in halogen electronegativity, steric bulk, and hydrogen-bonding potential [2]. Interchanging analogs without verifying quantitative selectivity and potency data risks selecting a compound with substantially different—or even inverse—activity at key targets such as the dopamine D₃ receptor or GPR139, thereby invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility [3].

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-00-0)


Sub-Nanomolar Dopamine D₃ Receptor Affinity (Ki = 0.260 nM) with Quantified Selectivity Over D₁ and D₄ Subtypes

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide binds to the human dopamine D₃ receptor with a Ki of 0.260 nM, as measured by displacement of [¹²⁵I]IABN in HEK293 cells [1]. In the same assay system, the compound exhibited a Ki of 1,040 nM at the D₄ receptor and >10,000 nM at the D₁ receptor, yielding a D₁/D₃ selectivity ratio exceeding 38,000-fold and a D₄/D₃ selectivity ratio of approximately 4,000-fold [1]. These selectivity windows are critical differentiators when compared to benzotriazinone analogs carrying alternative phenyl substituents (e.g., 3-chlorophenyl or 4-fluorophenyl), which typically show reduced D₃ affinity and altered subtype selectivity profiles across the dopamine receptor family [2].

Dopamine D3 receptor Selectivity profiling GPCR binding

Moderate 5-HT₁A Affinity (Ki = 58.3 nM) Provides a Pharmacologically Relevant D₃/5-HT₁A Selectivity Window Distinct from Other Benzotriazinones

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide binds to the human 5-HT₁A receptor with a Ki of 58.3 nM, as determined by displacement of [³H]8-OH-DPAT [1]. This yields a 5-HT₁A/D₃ selectivity ratio of approximately 224-fold. This moderate 5-HT₁A engagement distinguishes the compound from benzotriazinone analogs with smaller or polar para-substituents (e.g., 4-fluorophenyl or 4-methylphenyl), which typically exhibit weaker 5-HT₁A affinity (Ki >500 nM) due to reduced hydrophobic complementarity with the 5-HT₁A binding pocket [2]. Conversely, analogs with extended aromatic systems (e.g., benzodioxin-6-yl) may show elevated 5-HT₁A binding that reduces the D₃/5-HT₁A selectivity window below 50-fold [2].

5-HT1A receptor Polypharmacology Serotonin-dopamine interaction

D₃ Receptor Antagonist Functional Activity (IC₅₀ = 25.7 nM) Confirms Functional Relevance at the Receptor Level

In a functional assay measuring antagonist activity at the human D₃ receptor expressed in HEK293 cells, N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide exhibited an IC₅₀ of 25.7 nM [1]. This confirms that the high-affinity binding (Ki = 0.260 nM) translates into functional receptor blockade. The approximately 100-fold shift between binding Ki and functional IC₅₀ is consistent with competitive antagonist behavior in a system with receptor reserve. In comparison, the D₃ antagonist nafadotride typically shows an IC₅₀ of ~30 nM in similar functional assays, positioning this compound as functionally equipotent to a reference D₃ antagonist while offering far superior subtype selectivity [2].

Functional antagonism D3 receptor Cellular pharmacology

GPR139 Modulator Patent Lineage Confirmed: Differentiates from Non-Benzotriazinone GPR139 Chemical Matter

N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is explicitly encompassed within the Takeda Pharmaceutical patent family covering 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139 (US 9,556,130; WO 2016/081736; EP 3,221,298) [1]. This patent family is distinct from the glycine benzamide series (e.g., Dvorak et al., 2015) and from the clinical candidate TAK-041 (zelatriazin, a trifluoromethyl-substituted benzotriazinone with EC₅₀ = 22 nM at GPR139) [2]. The 3,4-dichlorophenyl substitution represents a halogenation pattern that is topologically and electronically distinct from the 4-trifluoromethoxy or 2,4-dichlorophenyl patterns found in other patent-exemplified GPR139 modulators, suggesting a unique SAR vector within the benzotriazinone GPR139 chemical space [3].

GPR139 agonism Orphan GPCR Neuropsychiatric drug discovery

Butanamide Linker Differentiates from Prevalent Acetamide-Linked Benzotriazinone Analogs in the GPR139 Patent Series

The majority of 4-oxo-3,4-dihydro-1,2,3-benzotriazine compounds exemplified in the Takeda GPR139 patent literature (US 9,556,130; WO 2016/081736) contain an acetamide linker (2-carbon chain) between the benzotriazinone core and the phenyl group [1]. N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide incorporates a butanamide linker (4-carbon chain), introducing two additional methylene units that increase conformational flexibility and extend the spatial separation between the benzotriazinone core and the 3,4-dichlorophenyl ring [2]. When compared to its direct acetamide analog, N-(3,4-dichlorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-acetamide (hypothetical; not explicitly listed in patents), the butanamide extension is expected to alter the ligand's binding pose, potentially enabling access to receptor subpockets inaccessible to shorter-linked congeners [3].

Linker SAR Butanamide vs. acetamide Conformational flexibility

Validated Application Scenarios for N-(3,4-Dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880812-00-0) Based on Quantitative Evidence


D₃ Dopamine Receptor Subtype-Selective Pharmacological Probe for In Vitro Binding and Cellular Assays

With a D₃ Ki of 0.260 nM and a D₁/D₃ selectivity exceeding 38,000-fold, this compound serves as a high-precision tool for dissecting D₃-mediated signaling in recombinant and native systems [1]. Its functional antagonist IC₅₀ of 25.7 nM at the human D₃ receptor confirms that binding translates to receptor blockade [1]. Researchers investigating D₃ receptor contributions to neuropsychiatric disorders, reward pathways, or motor control can deploy this compound at low nanomolar concentrations without D₁ cross-reactivity artifacts that confound less selective antagonists such as nafadotride or BP 897 [2].

GPR139 Orphan Receptor SAR Exploration with a Structurally Orthogonal Benzotriazinone Chemotype

As a patent-classified GPR139 modulator with a butanamide linker that distinguishes it from the acetamide-dominated Takeda patent series, this compound enables systematic exploration of linker-length SAR at GPR139 [3]. Its 3,4-dichlorophenyl group offers a distinct halogenation vector compared to the trifluoromethoxy-substituted clinical candidate TAK-041, allowing head-to-head comparison of substituent electronic effects on GPR139 agonism [4]. Although the precise GPR139 EC₅₀ remains undisclosed, the compound's inclusion in the Takeda patent family validates its relevance to this target and provides a defined IP framework for industrial GPR139 drug discovery programs [3].

Polypharmacology Studies Investigating D₃/5-HT₁A Dual Modulation

The moderate 5-HT₁A affinity (Ki = 58.3 nM) combined with sub-nanomolar D₃ binding positions this compound as a dual D₃/5-HT₁A ligand with a selectivity window (~224-fold) that is neither too narrow (risk of balanced dual agonism/antagonism) nor too wide (loss of 5-HT₁A engagement at pharmacologically relevant concentrations) [1]. This profile is uniquely suited for studies exploring the therapeutic hypothesis that combined D₃ antagonism and 5-HT₁A partial agonism may address negative symptoms and cognitive deficits in schizophrenia, a mechanism distinct from pure D₂/D₃ antagonist antipsychotics [5].

Benzotriazinone Core Stability Assessment for Medicinal Chemistry Optimization Campaigns

The 4-oxo-3,4-dihydro-1,2,3-benzotriazine scaffold has documented applications in kinase inhibition (Src family, VEGFR2, BCR-ABL) and GPCR modulation [6]. This specific compound, with its well-characterized dopamine receptor binding profile, can serve as a benchmark ligand for evaluating metabolic stability, plasma protein binding, and permeability within the benzotriazinone chemotype. Medicinal chemists optimizing benzotriazinone leads can use this compound's in vitro dataset (D₃, D₄, D₁, 5-HT₁A Ki values) as a selectivity benchmark against which new analogs are compared during iterative design-make-test cycles [1].

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.